Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (CAS 1421312-34-6) is a highly functionalized, advanced heterocyclic building block primarily utilized in the synthesis of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors. Featuring a fully elaborated isoquinoline core with precisely positioned hydroxyl, methyl, and phenoxy substituents, this compound serves as the immediate precursor to active pharmaceutical ingredients (APIs) such as Roxadustat. Its methyl ester functionality offers an optimal balance of stability during transit and reactivity for downstream amidation or controlled hydrolysis, making it a critical procurement target for process chemists aiming to bypass the complex, multi-step cyclization protocols typically required to construct the isoquinoline scaffold [1].
Substituting this specific methyl ester with its free acid counterpart (4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid) or alternative alkyl esters introduces significant process inefficiencies. The free acid exhibits poor solubility in standard organic coupling solvents such as dichloromethane or tetrahydrofuran, requiring stoichiometric amounts of expensive coupling reagents and high-boiling solvents that increase the Process Mass Intensity (PMI) and complicate downstream purification [1]. Conversely, utilizing bulkier esters, such as the ethyl or tert-butyl ester, significantly retards the kinetics of the final deprotection or direct amidation steps, necessitating elevated temperatures that can trigger degradation of the sensitive 4-hydroxy moiety. Procuring the exact methyl ester ensures rapid, mild conversion to the final API while maintaining high impurity clearance and avoiding the heavy metal catalysts required if starting from earlier precursors [2].
Procuring the pre-formed methyl ester core directly eliminates the need for end-users to perform the complex isoquinoline cyclization. Literature reviews of Roxadustat synthesis indicate that building the core in-house from early precursors (e.g., 5-phenoxyphthalide) requires up to 6–11 linear steps, often involving palladium-catalyzed methylations or cryogenic chromatographic separations [1]. By sourcing CAS 1421312-34-6, manufacturers reduce the synthetic sequence to 1–2 steps (hydrolysis and/or amidation), entirely removing palladium from the final stages and eliminating the need for stringent heavy metal clearance protocols (typically required to be <10 ppm in APIs) [2].
| Evidence Dimension | Required synthetic steps to API and Pd catalyst usage |
| Target Compound Data | 1-2 steps; 0 ppm Pd introduced in final stages |
| Comparator Or Baseline | Early precursors (e.g., 5-phenoxyphthalide): 6-11 steps; requires Pd catalysts |
| Quantified Difference | Eliminates 5-9 synthetic steps and removes transition metal dependency |
| Conditions | Process-scale API manufacturing |
Drastically reduces cost of goods (COGs), shortens production timelines, and simplifies regulatory compliance regarding elemental impurities.
The methyl ester provides superior reactivity profiles during the final API assembly compared to ethyl or isopropyl analogs. The methyl ester undergoes rapid hydrolysis using mild bases (e.g., LiOH in THF/water) at ambient temperature, typically achieving >95% conversion within hours [1]. In contrast, ethyl esters often require extended heating or stronger basic conditions, which can lead to partial degradation or epimerization side reactions, lowering the overall yield of the highly pure intermediate required for glycine coupling [2].
| Evidence Dimension | Deprotection/Hydrolysis kinetics |
| Target Compound Data | Rapid conversion (>95%) at ambient temperature |
| Comparator Or Baseline | Ethyl ester analog: Requires elevated temperatures, slower kinetics |
| Quantified Difference | Enables ambient-temperature processing, preventing thermal degradation |
| Conditions | Base-mediated hydrolysis (e.g., LiOH, THF/H2O) |
Mild processing conditions preserve the structural integrity of the core, directly translating to higher yields and easier purification of the final drug substance.
Utilizing the methyl ester as the procured starting material avoids the handling difficulties associated with the zwitterionic-like free acid. The methyl ester exhibits high solubility in standard process solvents (DCM, THF, EtOAc), allowing for homogeneous reactions and straightforward liquid-liquid extractions [1]. When the free acid is used directly, its poor organic solubility often necessitates polar aprotic solvents (like DMF or DMSO) and expensive coupling agents, which are difficult to remove and significantly increase the Process Mass Intensity (PMI) of the synthesis [2].
| Evidence Dimension | Process solvent compatibility and Process Mass Intensity (PMI) |
| Target Compound Data | High solubility in volatile organic solvents (DCM/THF); low PMI |
| Comparator Or Baseline | Free acid: Requires high-boiling solvents (DMF/DMSO) and excess coupling reagents |
| Quantified Difference | Eliminates the need for high-boiling solvents and complex aqueous workups |
| Conditions | Standard amide bond formation workflows |
Enables the use of greener, easily recoverable solvents, reducing waste disposal costs and improving manufacturing throughput.
Ideal advanced intermediate for the large-scale synthesis of Roxadustat (FG-4592), allowing manufacturers to bypass 5-9 complex cyclization steps and avoid palladium catalysts in the final stages [1].
Serves as a versatile, highly pure core scaffold for medicinal chemistry teams developing next-generation anemia therapeutics, as the methyl ester allows for divergent amide coupling with various amines under mild conditions [2].
Procured by analytical laboratories to synthesize highly pure reference standards and known pharmacopeial impurities (e.g., Roxadustat Methyl Ester Impurity) required for regulatory filings and GMP quality control assays [3].